molecular formula C12H12ClFO3 B1343590 Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate CAS No. 951886-19-4

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate

Cat. No. B1343590
M. Wt: 258.67 g/mol
InChI Key: QPBLTAKBFOBUNM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is a compound that is closely related to various ethyl 4-chloro-3-oxobutanoate derivatives, which have been extensively studied for their potential applications in asymmetric synthesis and biocatalysis. These compounds are typically intermediates in the production of chiral alcohols, which are valuable in the pharmaceutical industry for the synthesis of optically active compounds .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 4-chloro-3-oxobutanoate, has been achieved through various methods. For instance, enzymatic production has been explored using Escherichia coli transformants expressing specific reductase genes from yeast, which catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxybutanoate . Another approach involves the construction of a polycistronic plasmid encoding both carbonyl reductase and glucose dehydrogenase for efficient biocatalysis . Additionally, Knoevenagel condensation reactions have been employed to synthesize structurally similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, using aldehydes and ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction studies. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . These findings provide insight into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl 4-chloro-3-oxobutanoate derivatives has been explored in various biocatalytic reactions. The asymmetric reduction to produce chiral alcohols such as ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate is a key reaction that has been optimized in different solvent systems, including aqueous/ionic liquid biphasic systems and organic solvent-water diphasic systems . These studies have demonstrated the potential of microbial and enzymatic catalysts to achieve high conversion rates and enantiomeric excesses, which are important for the production of enantiopure pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloro-3-oxobutanoate derivatives, such as solubility, stability, and crystallinity, have been characterized to optimize their synthesis and applications. For instance, the stability of the substrate in aqueous systems has been a concern, leading to the exploration of alternative solvent systems that can improve the efficiency of the biocatalytic reactions . The crystalline structures of related compounds have been analyzed to understand their solid-state properties, which can influence their reactivity and handling .

Scientific Research Applications

Chemical Synthesis Applications

  • Synthesis of Halogenated Biphenyls : One study discusses a practical method for synthesizing halogenated biphenyls, which are key intermediates in the manufacture of various pharmaceutical and industrial compounds. This synthesis method could be relevant to the production or modification of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, given the compound's halogenated aromatic structure (Qiu et al., 2009).

Environmental and Health Concerns

  • Environmental Contaminants : Another study reviews the environmental impact and health concerns of di(2-ethylhexyl)phthalate (DEHP), an environmental pollutant. The persistence and potential health impacts of similar compounds highlight the importance of understanding the environmental behavior of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, especially if it shares similar properties or degradation pathways (Wams, 1987).

Aquatic Environment Behavior

  • Parabens in Aquatic Environments : A comprehensive review on the occurrence, fate, and behavior of parabens in aquatic environments reveals the persistence and potential endocrine-disrupting effects of these widely used preservatives. Given the structural similarities between parabens and ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate, this review underscores the need for research into the environmental fate and impact of the latter compound (Haman et al., 2015).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety measures when handling the compound.


Future Directions

This could include potential applications of the compound that haven’t been fully explored yet, or suggestions for further research.


properties

IUPAC Name

ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBLTAKBFOBUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253858
Record name Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate

CAS RN

951886-19-4
Record name Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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